Intra-Series Potency Ranking in the db/db Mouse Model of Type 2 Diabetes
WAY-120744 was identified as one of the most potent antihyperglycemic compounds within a series of naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides tested in the db/db mouse model [1]. The study systematically varied substitution patterns and found that 5-chloro substitution was critical for activity [1].
| Evidence Dimension | Antihyperglycemic potency (in vivo) |
|---|---|
| Target Compound Data | Identified as one of the most potent in the series [1] |
| Comparator Or Baseline | Other naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides (e.g., unsubstituted or 1-, 8-substituted analogs) [1] |
| Quantified Difference | WAY-120744 (5-chloro substitution) selected for further evaluation; other substitution patterns showed inferior activity [1] |
| Conditions | db/db mouse model (oral administration) |
Why This Matters
For researchers seeking an aldose reductase inhibitor with validated in vivo efficacy in a type 2 diabetes model, WAY-120744 offers demonstrated potency that distinguishes it from less optimized analogs.
- [1] Ellingboe JW, Lombardo LJ, Alessi TR, Nguyen TT, Guzzo F, Guinosso CJ, et al. Antihyperglycemic activity of novel naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides. J Med Chem. 1993 Aug 20;36(17):2485-93. View Source
